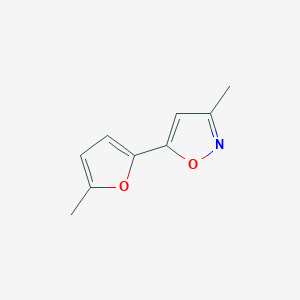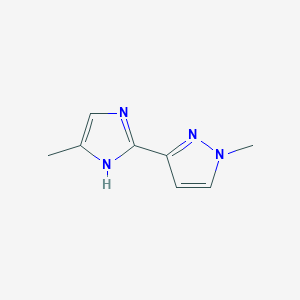
Imidazolidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazolidine dihydrochloride is a heterocyclic compound that belongs to the class of imidazolidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Imidazolidine dihydrochloride can be synthesized through the condensation reaction of 1,2-diamines with aldehydes. This reaction typically involves heating the reactants in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the specific aldehyde and diamine used .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the mixing of 1,2-diamines and aldehydes in a reactor, followed by the addition of an acid catalyst. The reaction mixture is then heated to the desired temperature and maintained for a specific duration to ensure complete conversion. After the reaction, the product is purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Imidazolidinones
Reduction: Corresponding amines
Substitution: Various substituted imidazolidines
Applications De Recherche Scientifique
Imidazolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Imidazolidine derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension and diabetes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of imidazolidine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- Imidazoline
- Imidazolidinone
- Imidazole
- Imidazolone
Propriétés
Formule moléculaire |
C3H10Cl2N2 |
|---|---|
Poids moléculaire |
145.03 g/mol |
Nom IUPAC |
imidazolidine;dihydrochloride |
InChI |
InChI=1S/C3H8N2.2ClH/c1-2-5-3-4-1;;/h4-5H,1-3H2;2*1H |
Clé InChI |
DBDWEKIVKGVZEL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCN1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)


![3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)



![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)




